molecular formula C13H12O2 B12436901 methyl 5-methylnaphthalene-1-carboxylate CAS No. 91902-59-9

methyl 5-methylnaphthalene-1-carboxylate

Cat. No.: B12436901
CAS No.: 91902-59-9
M. Wt: 200.23 g/mol
InChI Key: WFUXDTCCMMZNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methylnaphthalene-1-carboxylate is a naphthalene derivative featuring a methyl group at the 5-position and a carboxylate methyl ester at the 1-position. The methyl substituent at position 5 introduces steric and electronic effects, which can influence reactivity and interactions with biological targets.

Properties

CAS No.

91902-59-9

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 5-methylnaphthalene-1-carboxylate

InChI

InChI=1S/C13H12O2/c1-9-5-3-7-11-10(9)6-4-8-12(11)13(14)15-2/h3-8H,1-2H3

InChI Key

WFUXDTCCMMZNRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methylnaphthalene-1-carboxylate typically involves the esterification of 5-methylnaphthalene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methylnaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester functional group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

    Oxidation: 5-methylnaphthalene-1-carboxylic acid.

    Reduction: 5-methylnaphthalene-1-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Methyl 5-methylnaphthalene-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various naphthalene derivatives.

Biology: In biological research, this compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-methylnaphthalene-1-carboxylate is primarily related to its chemical reactivity. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The aromatic ring structure allows for interactions with enzymes and receptors, potentially influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl 4-Fluoronaphthalene-1-Carboxylate

  • Substituents : Fluorine at position 4, carboxylate methyl ester at position 1.
  • Key Differences : The electronegative fluorine atom alters electronic properties compared to the methyl group in methyl 5-methylnaphthalene-1-carboxylate. This substitution likely increases polarity and may enhance stability against metabolic degradation.
  • Applications : Fluorinated aromatic esters are often used in agrochemicals and pharmaceuticals due to their improved binding affinity and metabolic resistance .

2.1.2 Methyl Esters of Diterpenoid Acids (e.g., Sandaracopimaric Acid Methyl Ester)

  • Substituents : Complex tricyclic diterpene backbone with a carboxylate methyl ester.
  • Key Differences: Unlike the planar naphthalene system, diterpenoid esters exhibit fused ring systems with inherent conformational rigidity. These structural differences result in distinct solubility and reactivity profiles, making diterpenoid esters more suited for applications in resins and natural product chemistry .
Simplified Naphthalene Derivatives

1-Methylnaphthalene and 2-Methylnaphthalene

  • Substituents : Single methyl group at position 1 or 2.
  • Key Differences : The absence of an ester group in these compounds increases volatility and reduces polarity compared to this compound. Toxicological studies indicate that 1- and 2-methylnaphthalene exhibit respiratory and hepatic effects in mammals, suggesting that the ester group in this compound may mitigate volatility-related exposure risks .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Boiling Point (°C) Solubility Toxicity Insights
This compound Methyl (5), COOCH3 (1) ~216.2 (calculated) ~300 (estimated) Low (hydrophobic) Limited data; inferred low volatility reduces inhalation risk
Methyl 4-fluoronaphthalene-1-carboxylate F (4), COOCH3 (1) ~220.2 (calculated) ~310 (estimated) Low Fluorine may enhance metabolic stability
1-Methylnaphthalene Methyl (1) 142.2 245 Insoluble Respiratory irritant
Sandaracopimaric acid methyl ester Diterpene + COOCH3 ~332.5 >300 Insoluble Used in resin production

Key Research Findings

  • Toxicology: Methylnaphthalenes (1- and 2-isomers) are associated with systemic effects, including hepatic and respiratory toxicity.
  • Synthetic Utility: The electron-withdrawing ester group in this compound may activate the naphthalene ring for electrophilic substitution, distinguishing it from non-ester analogs.
  • Environmental Fate : Ester-functionalized naphthalenes are expected to have lower environmental mobility than methylnaphthalenes due to reduced volatility, though hydrolysis products (e.g., carboxylic acids) may persist in water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.